
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and two nitrile groups attached to an octahydropentalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with substituted aldehydes and cyanoacetamide in the presence of a catalyst such as chitosan-doped calcium hydroxyapatites (CS/CaHAps). This reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is often emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity . The nitrile groups play a crucial role in this interaction, forming thioimidate adducts with cysteine residues in the target enzymes.
類似化合物との比較
2,5-Dihydroxy-1,4-benzoquinone: Shares similar hydroxyl and carbonyl functionalities but differs in the core structure.
2,6-Diamino-4-substituted-4H-pyran-3,5-dicarbonitrile: Similar nitrile groups but with a different heterocyclic core.
Uniqueness: 2,5-Dihydroxyoctahydropentalene-2,5-dicarbonitrile is unique due to its octahydropentalene core, which imparts distinct chemical and physical properties
特性
CAS番号 |
111717-99-8 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
2,5-dihydroxy-1,3,3a,4,6,6a-hexahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-9(13)1-7-2-10(14,6-12)4-8(7)3-9/h7-8,13-14H,1-4H2 |
InChIキー |
HRBJMEZHELKFAB-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(CC2CC1(C#N)O)(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


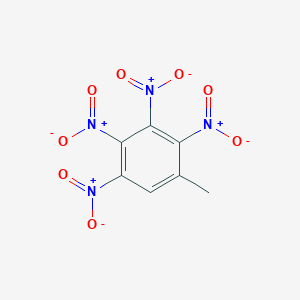
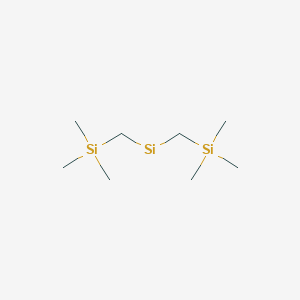
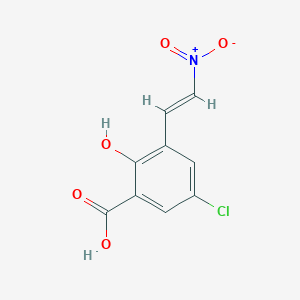

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
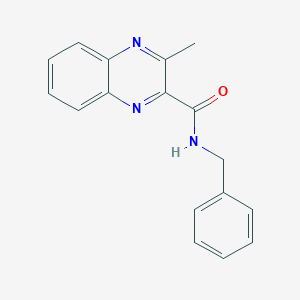

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
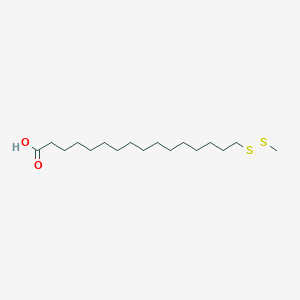
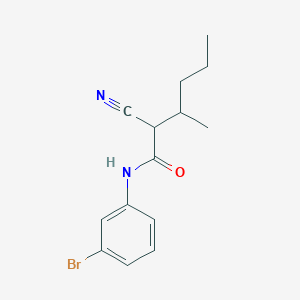
![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
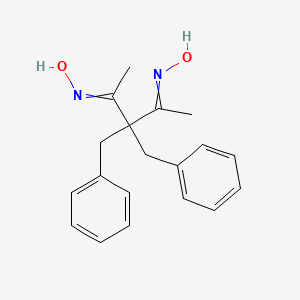
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)
